5-Methyl-1-hexyn-3-ol

Overview

Description

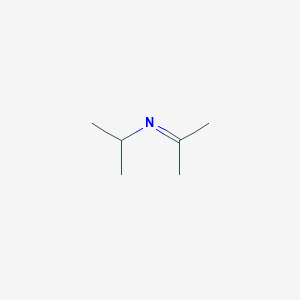

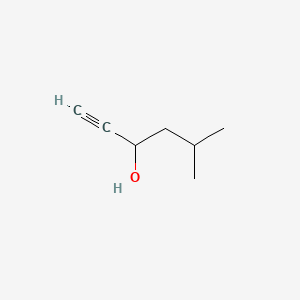

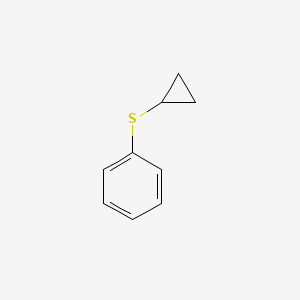

5-Methyl-1-hexyn-3-ol is a chemical compound with the molecular formula C7H12O . Its molecular weight is 112.17 . It is also known by its CAS Number: 61996-79-0 .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 112.17 . It has a melting point of -20.62°C and a boiling point of 153-154°C . The density of this compound is 0.860 g/mL at 25 °C .Scientific Research Applications

Conformational Studies

- Conformational Analysis : The conformational properties of similar molecules, such as 4-hexyn-3-ol, have been analyzed using microwave spectroscopy and quantum chemistry. These studies reveal insights into internal rotation and molecular structure, which can be relevant for understanding the behavior of 5-Methyl-1-hexyn-3-ol in different environments (Eibl et al., 2018).

Catalysis and Organic Synthesis

- Catalysis and Synthesis : Research into molecules like this compound often focuses on their role in catalysis and the synthesis of complex organic compounds. For example, studies have shown how similar molecules can be used in the synthesis of tetrahydropyrans, a class of organic compounds with several applications (Miura et al., 2008).

Biochemistry and Microbial Metabolism

- Biochemical Research : In the field of biochemistry, compounds like this compound can be crucial in understanding the metabolic pathways in microorganisms. For instance, studies on the metabolic engineering in E. coli have utilized similar compounds to increase the yield of biofuels (George et al., 2015).

Environmental Science

- Environmental Impact Studies : Research in environmental science has explored the reactions of compounds like this compound with hydroxyl radicals, providing insights into their environmental impacts, especially in relation to air quality and atmospheric chemistry (Reisen et al., 2003).

Chemical Engineering

- Lubricant Synthesis : In chemical engineering, molecules like this compound can be used in the synthesis of low-viscosity ester oils, which are important in creating advanced lubricants for various industrial applications (Nifant’ev et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition : These compounds can also play a role in inhibiting corrosion, particularly in metals, which is vital for extending the lifespan of industrial machinery and infrastructure (Das et al., 2000).

Safety and Hazards

5-Methyl-1-hexyn-3-ol is considered hazardous. It is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-1-hexyn-3-ol It’s known that this compound is used as a volatile surface-active agent, viscosity reducer, anti-caking agent, herbicide, demulsifier, glass cleaner, paraffin additive, defoamer, and wetting agent . These applications suggest that it may interact with a variety of targets depending on its use.

Mode of Action

The specific mode of action of This compound For instance, as a surface-active agent, it may reduce surface tension, while as an anti-caking agent, it may prevent particles from sticking together .

Biochemical Pathways

The biochemical pathways affected by This compound Given its wide range of applications, it’s likely that it interacts with multiple pathways, potentially influencing surface tension, viscosity, and particle adhesion .

Result of Action

The molecular and cellular effects of This compound Its various applications suggest that it can alter physical properties such as surface tension and viscosity, and prevent particle adhesion . These effects could have various implications at the molecular and cellular level, depending on the specific context of its use.

Biochemical Analysis

Biochemical Properties

5-Methyl-1-hexyn-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its participation in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and NADPH is crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound in certain tissues can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a hydroxyl group allows this compound to localize in the cytoplasm and interact with cytosolic enzymes .

properties

IUPAC Name |

5-methylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUBJHPRAMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977535 | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61996-79-0 | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study identifies 5-Methyl-1-hexyn-3-ol as one of the major compounds in Centaurea senegalensis. What is the significance of this finding in the context of antibacterial research?

A1: The identification of this compound in Centaurea senegalensis is significant due to the increasing prevalence of drug-resistant pathogens. This compound belongs to a class of natural acetylenes, some of which have shown promising antibacterial activity []. While the study doesn't delve into the specific mechanism of action of this compound, its presence alongside other acetylenic compounds, and the observed antibacterial activity of the extracts, suggests it could contribute to the overall efficacy. Further research is needed to understand its specific antibacterial properties and potential for development into a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)